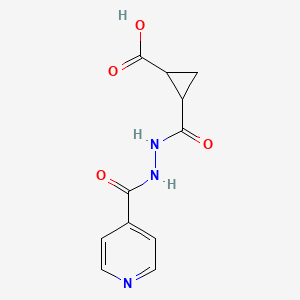

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H11N3O4. It has a molecular weight of 249.226 . This product is intended for research use only and is not intended for human or veterinary use.

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 627.9±55.0 °C at 760 mmHg . Unfortunately, the melting point is not available .科学的研究の応用

Biotechnological Production and Applications

Lactic acid, a pivotal hydroxycarboxylic acid, is commercially produced via the fermentation of sugars in biomass. Its significance extends beyond the synthesis of biodegradable polymers, positioning it as a cornerstone for future green chemistry. Through chemical and biotechnological routes, lactic acid serves as a precursor for generating valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. This underscores the potential of biotechnological processes to supersede chemical methods, offering a more sustainable approach to producing lactic acid derivatives (Gao, Ma, & Xu, 2011).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid, are recognized for their flexibility and utility as precursors for various industrial chemicals. Their inhibitory effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae, during fermentation processes highlight the necessity for metabolic engineering strategies to enhance microbial robustness. The detrimental impacts on cell membranes and internal pH underline the importance of understanding biocatalyst inhibition mechanisms for improving industrial performance (Jarboe, Royce, & Liu, 2013).

Advances in Carboxylic Acid Recovery Technologies

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for their recovery and subsequent application in various industries, including the synthesis of nylon materials. Innovations in solvent technologies, such as the use of ionic liquids and nitrogen-based extractants, have enhanced the efficiency of carboxylic acid recovery processes. These advancements not only improve the economic feasibility of using carboxylic acids in industrial applications but also contribute to more environmentally friendly and sustainable production methodologies (Sprakel & Schuur, 2019).

Role in Plant Biology Beyond Ethylene Precursor

Research into 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to carboxylic acids in structure and function, reveals its multifaceted roles in plant biology beyond being merely a precursor to ethylene. ACC's involvement in various plant physiological processes, including growth modulation and stress response, underscores the broader implications of carboxylic acids in biological systems. This insight into ACC's functions provides a foundation for exploring the potential biological applications of 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid and similar compounds (Van de Poel & Van Der Straeten, 2014).

特性

IUPAC Name |

2-[(pyridine-4-carbonylamino)carbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-9(6-1-3-12-4-2-6)13-14-10(16)7-5-8(7)11(17)18/h1-4,7-8H,5H2,(H,13,15)(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQVIUGZGPPJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)

![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2988900.png)

![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)